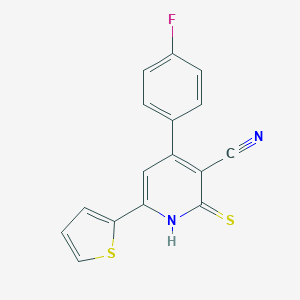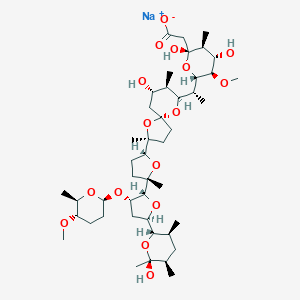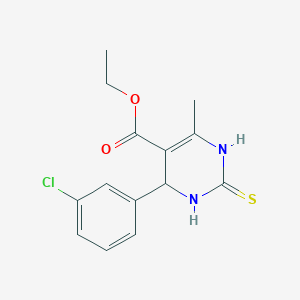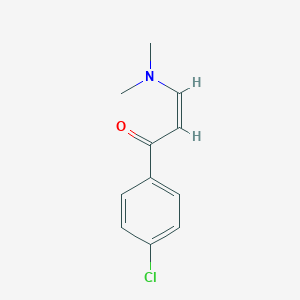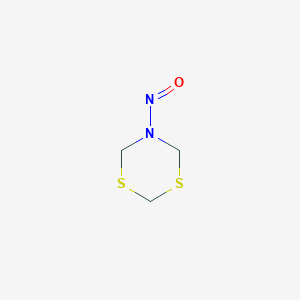
N-Nitrosodithiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nitrosodithiazine (NDT) is a chemical compound that belongs to the class of nitrosamines. It is a synthetic compound that is widely used in scientific research for its potential to induce cancer in laboratory animals. NDT is a highly reactive compound that can easily form adducts with DNA and proteins, leading to the formation of mutagenic and carcinogenic lesions.
作用机制
N-Nitrosodithiazine is a potent alkylating agent that can react with DNA and proteins to form adducts. The formation of N-Nitrosodithiazine-DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer. N-Nitrosodithiazine can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
N-Nitrosodithiazine has been shown to induce a wide range of biochemical and physiological effects in laboratory animals. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-Nitrosodithiazine exposure has also been shown to affect the immune system and to promote the growth and proliferation of cancer cells.
实验室实验的优点和局限性
The main advantage of using N-Nitrosodithiazine in laboratory experiments is its potent carcinogenic activity. This makes it a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, the use of N-Nitrosodithiazine is limited by its high reactivity and instability, which can make it difficult to handle and store. In addition, the carcinogenic activity of N-Nitrosodithiazine is highly dependent on the dose and route of exposure, which can make it difficult to compare results between studies.
未来方向
There are several future directions for N-Nitrosodithiazine research. One area of interest is the development of new methods for synthesizing and stabilizing N-Nitrosodithiazine, which could make it easier to handle and store. Another area of interest is the development of new animal models for studying the carcinogenic activity of N-Nitrosodithiazine. This could include the use of genetically modified animals or the development of new cell-based assays. Finally, there is a need for further research to better understand the mechanisms of action of N-Nitrosodithiazine and to identify new targets for chemoprevention and treatment of cancer.
合成方法
N-Nitrosodithiazine can be synthesized by the reaction of sodium nitrite with dithiocarbamate salts. The reaction is carried out in acidic conditions and requires careful control of the pH and temperature. The yield of N-Nitrosodithiazine is typically low, and the compound is highly unstable, making it difficult to handle and store.
科学研究应用
N-Nitrosodithiazine is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce tumors in a variety of animal models, including rats, mice, and hamsters. N-Nitrosodithiazine is used to study the effects of chemical exposure on DNA damage, repair, and mutagenesis. It is also used to evaluate the efficacy of chemopreventive agents and to test the safety of new drugs and chemicals.
属性
CAS 编号 |
114282-83-6 |
|---|---|
产品名称 |
N-Nitrosodithiazine |
分子式 |
C8H10N2O2 |
分子量 |
150.23 g/mol |
IUPAC 名称 |
5-nitroso-1,3,5-dithiazinane |
InChI |
InChI=1S/C3H6N2OS2/c6-4-5-1-7-3-8-2-5/h1-3H2 |
InChI 键 |
HAGCCDDROWPBPR-UHFFFAOYSA-N |
SMILES |
C1N(CSCS1)N=O |
规范 SMILES |
C1N(CSCS1)N=O |
其他 CAS 编号 |
114282-83-6 |
同义词 |
N-NDTH N-nitrosodithiazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
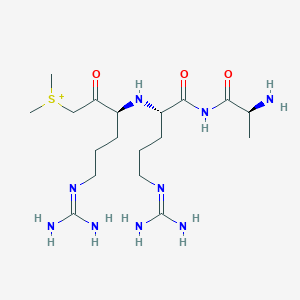
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
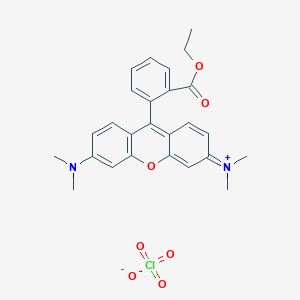
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
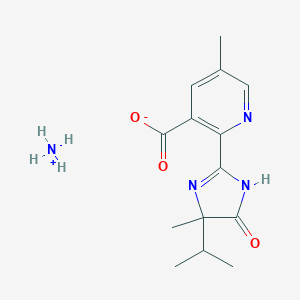
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)
